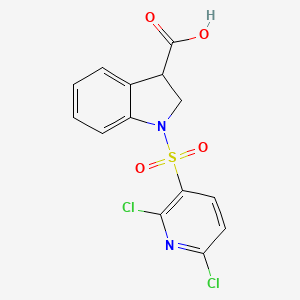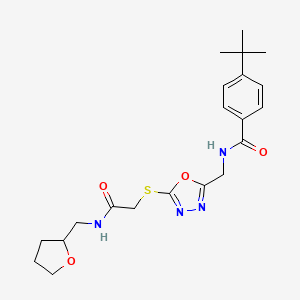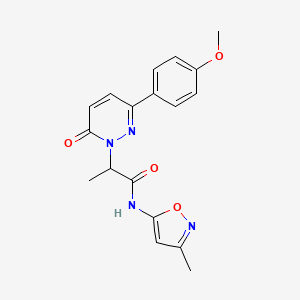
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone (CPCPMP) is a synthetic compound that has a wide range of applications in scientific research. It is a pyridazinone derivative that has been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes. This compound has been found to be useful in the study of enzyme inhibition and enzyme activation, as well as in the study of drug metabolism.
Scientific Research Applications
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition and enzyme activation, as well as in the study of drug metabolism. It has also been used in the synthesis of various organic compounds and in the study of various biochemical and physiological processes. It has been used in the study of the effects of various drugs on the human body, as well as in the study of various diseases.
Mechanism of Action
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has been found to inhibit the activity of COX-2, which is involved in the synthesis of prostaglandins. Prostaglandins are hormones that play a role in the regulation of inflammation, pain, and other processes. In addition, 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been found to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2.
Biochemical and Physiological Effects
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been found to inhibit the activity of other enzymes, such as lipoxygenase and phospholipase A2. It has also been found to have an effect on the production of prostaglandins, which are hormones that play a role in the regulation of inflammation, pain, and other processes.
Advantages and Limitations for Lab Experiments
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in large quantities. In addition, it can be used in a variety of scientific research applications. However, one limitation is that it is not very stable and can degrade over time. In addition, it can be toxic if not handled properly.
Future Directions
There are a number of potential future directions for the use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in scientific research. One potential direction is to further investigate the biochemical and physiological effects of this compound. In addition, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the treatment of various diseases. Additionally, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the synthesis of various organic compounds. Finally, further research could be done to investigate the potential use of 4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone in the study of drug metabolism.
Synthesis Methods
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone can be synthesized using a variety of methods. One method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetic acid in the presence of sodium hydroxide. The reaction is then quenched with hydrochloric acid and the product is isolated by column chromatography. Another method involves the reaction of 4-chlorophenylpiperazine with 4-methoxyphenylacetic acid in the presence of sodium hydroxide, followed by the addition of sodium bicarbonate and the product is isolated by column chromatography.
properties
IUPAC Name |
4-chloro-5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c1-29-18-7-5-16(6-8-18)27-21(28)20(23)19(14-24-27)26-11-9-25(10-12-26)17-4-2-3-15(22)13-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVTVIZTGLSDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-(3-chlorophenyl)piperazino)-2-(4-methoxyphenyl)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)

![(3-(1H-pyrrol-1-yl)-2-(o-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2910413.png)
![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2910417.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)



![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
![4-butoxy-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2910429.png)

